molecular formula C13H9BrO5 B14407347 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate CAS No. 80716-15-0

3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate

Cat. No.: B14407347
CAS No.: 80716-15-0
M. Wt: 325.11 g/mol
InChI Key: HYDAAIGTPJULDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate typically involves the reaction of 3-acetyl-2-oxo-2H-1-benzopyran-7-ol with bromoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in solvents like ethanol or methanol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and alcohols

Scientific Research Applications

3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-7-(diethylamino)-2H-1-benzopyran-2-one
  • 3-Acetyl-7-β-D-glucopyranosyloxycoumarin
  • 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-

Uniqueness

3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate is unique due to its bromoacetate group, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis, enabling the creation of a wide range of derivatives with potential biological and industrial applications .

Properties

CAS No.

80716-15-0

Molecular Formula

C13H9BrO5

Molecular Weight

325.11 g/mol

IUPAC Name

(3-acetyl-2-oxochromen-7-yl) 2-bromoacetate

InChI

InChI=1S/C13H9BrO5/c1-7(15)10-4-8-2-3-9(18-12(16)6-14)5-11(8)19-13(10)17/h2-5H,6H2,1H3

InChI Key

HYDAAIGTPJULDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC(=O)CBr)OC1=O

Origin of Product

United States

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